gamma-Glutamylglycine
Overview
Description
Mechanism of Action
Target of Action
Gamma-Glutamylglycine is a dipeptide that is commonly produced from polypeptides by the action of the enzyme dipeptidyl peptidase . It is known to activate G-cells found in the stomach to secrete gastrin . It also has a structure similar to gamma-aminobutyric acid (GABA), making it an excitatory amino acid receptor antagonist .
Mode of Action
This compound interacts with its targets, primarily the G-cells in the stomach, and triggers the secretion of gastrin . As an excitatory amino acid receptor antagonist, it may also interact with GABA receptors, potentially influencing neurotransmission .
Biochemical Pathways
This compound is involved in the gamma-glutamyl cycle, a critical biochemical pathway for maintaining cellular redox homeostasis . The gamma-glutamyl cycle involves the enzyme gamma-glutamyl transpeptidase (γ-GT), which cleaves the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption and distribution within the body. Dietary proteins are digested to dipeptides and amino acids, and the dipeptides, including this compound, are absorbed more rapidly than the amino acids because their uptake involves a separate mechanism .
Result of Action
The action of this compound results in the secretion of gastrin from G-cells in the stomach . This can influence various digestive processes. As an excitatory amino acid receptor antagonist, it may also impact neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of the enzymes involved in its production and degradation
Biochemical Analysis
Biochemical Properties
Gamma-Glutamylglycine is known to interact with enzymes such as gamma-glutamyl transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Cellular Effects
This compound is known to have physiological or cell-signaling effects . It plays a role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione, hence it is a critical molecule in maintaining cellular redox homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with gamma-glutamyl transpeptidases (γ-GTs). These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Metabolic Pathways
This compound is involved in the gamma-glutamyl cycle, a metabolic pathway that regulates the cellular levels of the antioxidant molecule glutathione .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GAMMA-D-GLU-GLY-OH typically involves the coupling of D-glutamic acid with glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of H-GAMMA-D-GLU-GLY-OH may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
H-GAMMA-D-GLU-GLY-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to their reduced state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate the original compound. Substitution reactions can produce various substituted derivatives .
Scientific Research Applications
H-GAMMA-D-GLU-GLY-OH has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of peptide synthesis and reactions.
Comparison with Similar Compounds
Similar Compounds
Gamma-L-glutamylglycine: Similar in structure but differs in the stereochemistry of the glutamic acid residue.
Gamma-glutamylcysteine: Contains cysteine instead of glycine, leading to different biological activities.
Uniqueness
H-GAMMA-D-GLU-GLY-OH is unique due to its specific stereochemistry and its role as a competitive antagonist of AMPA receptors. This distinguishes it from other gamma-glutamyl peptides, which may have different biological targets and activities .
Properties
IUPAC Name |
2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIJGUBIMXQCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948-29-4 | |
Record name | gamma-Glutamylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-L-.gamma.-glutamyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
ANone: The provided research doesn't directly address the material compatibility or stability of γ-Glutamylglycine under various conditions. Further research is needed to evaluate its suitability for specific applications and its behavior in different environments.
A: The provided research primarily focuses on γ-Glutamylglycine as a metabolite and product of enzymatic reactions, particularly within the gamma-glutamyl cycle. [] There isn't sufficient evidence to suggest inherent catalytic properties or direct applications of γ-Glutamylglycine itself based on these studies.
A: The provided research primarily focuses on γ-Glutamylglycine's role as a naturally occurring dipeptide within metabolic pathways. [] There isn't sufficient information to establish a comprehensive SAR profile or analyze the impact of structural modifications on its activity.
ANone: The research papers provided don't specifically address stability and formulation strategies for γ-Glutamylglycine. Further research is needed to understand its stability profile and develop suitable formulations if required for specific applications.
ANone: The research provided doesn't offer specific insights into the PK/PD profile or in vivo activity of γ-Glutamylglycine. Further investigation is necessary to elucidate its absorption, distribution, metabolism, excretion, and potential therapeutic effects.
ANone: The provided research doesn't describe studies directly investigating the therapeutic efficacy of γ-Glutamylglycine in cellular or animal models. Further research is necessary to assess its potential therapeutic benefits.
ANone: The available research doesn't provide insights into resistance mechanisms related to γ-Glutamylglycine. Further investigations are needed to assess potential resistance development and cross-resistance patterns if it were to be considered as a therapeutic agent.
ANone: The provided research doesn't present specific toxicological data for γ-Glutamylglycine. While it's a naturally occurring metabolite, comprehensive toxicological studies are essential to evaluate its safety profile, potential adverse effects, and long-term consequences.
ANone: The provided research focuses on the endogenous role of γ-Glutamylglycine and doesn't explore targeted drug delivery approaches. Further investigations are needed to assess its potential as a therapeutic agent and develop efficient delivery methods.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is commonly employed for the analysis of dipeptides like γ-Glutamylglycine. [, ] These techniques offer high sensitivity and selectivity, enabling researchers to identify and quantify these compounds in complex biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.